N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
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Overview
Description
N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a complex organic compound that features a thiazole ring, a phenyl group, and an isoindolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the phenyl group and the acetyl group. The final step involves coupling the thiazole derivative with the isoindolinone derivative under specific reaction conditions, such as the use of a base (e.g., sodium hydride) and a suitable solvent (e.g., dimethylformamide).
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the acetyl group.
Reduction: Reduction reactions may target the carbonyl groups present in the acetyl and isoindolinone moieties.
Substitution: The phenyl group and the thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
N-(4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide: Lacks the acetyl group, which may affect its reactivity and biological activity.
N-(5-acetyl-4-methylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide: Contains a methyl group instead of a phenyl group, potentially altering its chemical properties.
Uniqueness: N-(5-acetyl-4-phenylthiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is unique due to the presence of both the acetyl and phenyl groups, which can influence its reactivity and interactions with biological targets. This combination of functional groups may enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c1-12(25)18-17(13-7-3-2-4-8-13)23-21(29-18)22-16(26)11-24-19(27)14-9-5-6-10-15(14)20(24)28/h2-10H,11H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXGIARLKYGUQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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